molecular formula C10H16N2 B1267709 (2-Amino-1-phenylethyl)dimethylamine CAS No. 6342-21-8

(2-Amino-1-phenylethyl)dimethylamine

Cat. No.: B1267709
CAS No.: 6342-21-8
M. Wt: 164.25 g/mol
InChI Key: NFSAPTWLWWYADB-UHFFFAOYSA-N
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Description

(2-Amino-1-phenylethyl)dimethylamine, also known as N,N-dimethyl-1-phenyl-1,2-ethanediamine, is an organic compound with the molecular formula C10H16N2. This compound is characterized by the presence of an amino group and a phenyl group attached to an ethyl chain, which is further substituted with two methyl groups on the nitrogen atom. It is a colorless liquid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Amino-1-phenylethyl)dimethylamine can be achieved through the reduction reaction of benzylated amine and benzyl alcohol. The specific procedure involves heating the benzylated amine with hydrogen in the presence of a platinum catalyst to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the catalytic hydrogenation of benzylated amines. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of platinum or palladium catalysts is common in these reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-phenylethyl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2-Amino-1-phenylethyl)dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-1-phenylethyl)dimethylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. It may also inhibit or activate enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A primary amine with a similar structure but lacking the dimethyl substitution.

    N-Methylphenethylamine: A compound with one methyl group attached to the nitrogen atom.

    N,N-Dimethylphenethylamine: A compound with two methyl groups attached to the nitrogen atom, similar to (2-Amino-1-phenylethyl)dimethylamine but without the ethyl chain.

Uniqueness

This compound is unique due to the presence of both an amino group and a phenyl group attached to an ethyl chain, along with two methyl groups on the nitrogen atom. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSAPTWLWWYADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70287164
Record name (2-Amino-1-phenylethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-21-8
Record name 6342-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49411
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Amino-1-phenylethyl)dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70287164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-1-phenylethyl)dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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